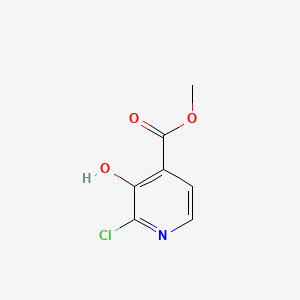

Methyl 2-chloro-3-hydroxyisonicotinate

Description

Methyl 2-chloro-3-hydroxyisonicotinate is a pyridine-derived ester characterized by a chlorine atom at position 2, a hydroxyl group at position 3, and a methyl ester at position 4 of the pyridine ring. Its molecular formula is C₈H₆ClNO₃, with a molecular weight of 215.59 g/mol. The compound’s structural features—particularly the hydroxyl and chloro substituents—impart distinct physicochemical properties, such as polarity and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 2-chloro-3-hydroxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-9-6(8)5(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKFGSCXRTWJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673250 | |

| Record name | Methyl 2-chloro-3-hydroxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185423-04-5 | |

| Record name | Methyl 2-chloro-3-hydroxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-3-hydroxyisonicotinate typically involves the chlorination of methyl 3-hydroxyisonicotinate. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3-hydroxyisonicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products:

Oxidation: Formation of methyl 2-chloro-3-oxoisonicotinate.

Reduction: Formation of methyl 3-hydroxyisonicotinate.

Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-3-hydroxyisonicotinate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine, supported by data tables and relevant case studies.

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various organic reactions, such as nucleophilic substitutions and condensation reactions. This versatility makes it a valuable building block for chemists looking to create novel compounds.

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens, suggesting its potential use as an antibacterial agent.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective concentrations for therapeutic applications .

Medicine

The compound is being explored for potential therapeutic applications due to its unique chemical structure:

- Drug Development : this compound is under investigation for its role as a lead compound in developing new pharmaceuticals targeting various diseases, including infections and cancer.

Case Study: Drug Development

A patent (US10647705B2) highlights the synthesis of derivatives of this compound that exhibit enhanced biological activity against specific targets related to immune response modulation . This suggests a pathway for developing immunotherapeutic agents.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-hydroxyisonicotinate involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with Methyl 2-chloro-3-hydroxyisonicotinate but differ in substituents or functional groups, leading to variations in properties and applications:

Ethyl 2-chloro-3-methylisonicotinate

- Molecular Formula: C₉H₁₀ClNO₂

- Molecular Weight : 199.63 g/mol

- Substituents : Chloro (position 2), methyl (position 3), ethyl ester (position 4) .

- Key Differences :

- The ethyl ester group increases hydrophobicity compared to the methyl ester in the parent compound.

- The methyl substituent (position 3) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.

- Applications: Primarily used as a synthetic intermediate in organic chemistry due to its stability under basic conditions .

Methyl 2-chloro-3-(methylamino)isonicotinate

- Molecular Formula : C₈H₉ClN₂O₂

- Molecular Weight : 200.62 g/mol

- Substituents: Chloro (position 2), methylamino (position 3), methyl ester (position 4) .

- Key Differences: The methylamino group introduces a basic nitrogen, enhancing reactivity in nucleophilic substitution reactions. Requires storage at 2–8°C, suggesting sensitivity to thermal degradation compared to the hydroxyl analog . Applications: Potential use in drug discovery for modifying pharmacokinetic properties.

Methyl 6-amino-2-chloro-3-iodoisonicotinate

- Molecular Formula : C₇H₆ClIN₂O₂

- Molecular Weight : 312.49 g/mol

- Substituents: Chloro (position 2), iodo (position 3), amino (position 6), methyl ester (position 4) .

- Key Differences: The iodo substituent (position 3) increases molecular weight and polarizability, enhancing halogen-bonding interactions. The amino group (position 6) adds a site for further functionalization, expanding utility in multi-step syntheses. Applications: High-value intermediate in targeted drug development .

6-Chloro-2-hydroxynicotinic Acid

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Functional Groups | Solubility | Reactivity Highlights | Applications |

|---|---|---|---|---|---|---|---|

| This compound | C₈H₆ClNO₃ | 215.59 | Cl (2), OH (3) | Ester, Chloro, Hydroxyl | Polar solvents | H-bonding, oxidation, substitution | Pharmaceutical intermediate |

| Ethyl 2-chloro-3-methylisonicotinate | C₉H₁₀ClNO₂ | 199.63 | Cl (2), CH₃ (3) | Ester, Chloro, Methyl | Organic solvents | Ester hydrolysis, alkylation | Synthesis intermediate |

| Methyl 2-chloro-3-(methylamino)isonicotinate | C₈H₉ClN₂O₂ | 200.62 | Cl (2), NHCH₃ (3) | Ester, Chloro, Amine | Moderate polarity | Nucleophilic substitution | Drug discovery |

| Methyl 6-amino-2-chloro-3-iodoisonicotinate | C₇H₆ClIN₂O₂ | 312.49 | Cl (2), I (3), NH₂ (6) | Ester, Chloro, Iodo, Amino | Moderate polarity | Halogen bonding, coupling | Targeted therapeutics |

| 6-Chloro-2-hydroxynicotinic Acid | C₆H₄ClNO₃ | 173.55 | Cl (6), OH (2) | Carboxylic acid, Chloro, Hydroxyl | Water | Acid-base reactions, esterification | Anti-inflammatory agents |

Reactivity and Stability Insights

- Hydroxyl vs. Methylamino Groups: The hydroxyl group in this compound enables hydrogen bonding and participation in acid-catalyzed reactions, while the methylamino group in its analog introduces nucleophilic reactivity .

- Iodo Substituent Effects: The iodo group in Methyl 6-amino-2-chloro-3-iodoisonicotinate enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), a property less pronounced in chloro analogs .

- Ester Stability : Ethyl esters (e.g., Ethyl 2-chloro-3-methylisonicotinate) exhibit slower hydrolysis rates compared to methyl esters, influencing their shelf life and reaction conditions .

Biological Activity

Methyl 2-chloro-3-hydroxyisonicotinate (MCHIN) is a compound that belongs to the class of isonicotinic acid derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of MCHIN, summarizing key findings from various studies and highlighting its mechanisms of action.

MCHIN is characterized by the presence of a chloro group, a hydroxyl group, and an isonicotinic acid moiety. Its chemical structure can be described as follows:

- Molecular Formula : C₆H₆ClN₃O₃

- CAS Number : 87932-50-1

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of MCHIN. Research indicates that MCHIN exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, one study reported an inhibition zone diameter of up to 18 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone Diameter (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anticancer Activity

MCHIN has also been evaluated for its anticancer properties. A study conducted on human cancer cell lines demonstrated that MCHIN induces apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways. The compound exhibited an IC50 value of 30 µM, indicating its effectiveness at relatively low concentrations .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Induction of apoptosis via caspases |

| MCF-7 | 45 | Cell cycle arrest and apoptosis |

| A549 | 50 | Inhibition of proliferation |

The biological activity of MCHIN can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MCHIN has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, MCHIN triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

- Antioxidant Properties : Some studies suggest that MCHIN may exhibit antioxidant effects, potentially protecting normal cells from oxidative stress during treatment.

Case Studies

A notable case study involved the use of MCHIN in combination with standard chemotherapy agents in vitro. The study found that co-treatment enhanced the cytotoxic effects on resistant cancer cell lines, suggesting a potential role for MCHIN as an adjuvant therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.